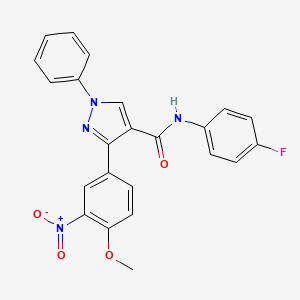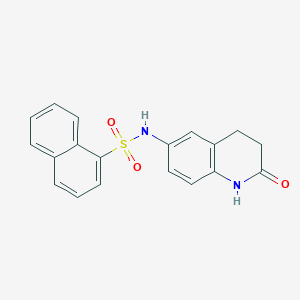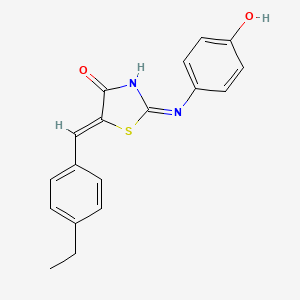![molecular formula C23H28ClN3O5S2 B2448453 4-(エタンスルホニル)-N-(5-メトキシ-1,3-ベンゾチアゾール-2-イル)-N-[2-(モルホリン-4-イル)エチル]ベンズアミド塩酸塩 CAS No. 1216487-91-0](/img/structure/B2448453.png)
4-(エタンスルホニル)-N-(5-メトキシ-1,3-ベンゾチアゾール-2-イル)-N-[2-(モルホリン-4-イル)エチル]ベンズアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5S2 and its molecular weight is 526.06. The purity is usually 95%.
BenchChem offers high-quality 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです。4-(エタンスルホニル)-N-(5-メトキシ-1,3-ベンゾチアゾール-2-イル)-N-[2-(モルホリン-4-イル)エチル]ベンズアミド塩酸塩、別名4-(エチルスルホニル)-N-(5-メトキシベンゾ[d]チアゾール-2-イル)-N-(2-モルホリノエチル)ベンズアミド塩酸塩の科学研究における用途について、包括的に分析します。
製薬開発
この化合物は、特に標的治療薬として、新規医薬品の開発において潜在的な用途を有しています。 そのユニークな化学構造は、特定の生物学的経路と相互作用することができるため、癌や神経疾患などの治療のための候補となっています .
化学合成
化学合成の分野では、この化合物はより複雑な分子を作成するためのビルディングブロックとして使用できます。 そのベンゾチアゾール基とモルホリン基は、様々な化学的実体を構築するために有用であり、さらに様々な用途のために改変することができます .
生物学研究
研究者は、この化合物を生物学的アッセイに使用して、細胞プロセスに対するその影響を研究しています。 これは、様々な生物学的経路の作用機序を調査するためのプローブとして役立ち、疾患の進行と潜在的な治療標的の理解を助けます .
材料科学
この化合物のユニークな特性は、特に有機電子材料の開発において、材料科学における使用に適しています。 その安定な構造を形成する能力は、有機発光ダイオード(OLED)やその他の電子デバイスの創製に活用することができます .
環境化学
環境化学では、この化合物は特定の汚染物質を検出するためのセンサーとして使用できます。 その化学反応性は、特定の環境汚染物質と結合することを可能にし、監視と修復の取り組みにとって有用です .
神経科学研究
この化合物は、神経保護特性について、神経科学研究でも調査されています。研究は、神経経路を調節し、神経変性疾患から保護する能力に焦点を当てており、アルツハイマー病やパーキンソン病などの状態に対する潜在的な治療法についての知見を提供しています。
[ソース 1] [ソース 2] [ソース 3] [ソース 4] [ソース 5] : [ソース 6] : [ソース 7] : [ソース 8]
特性
IUPAC Name |
4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-7-4-17(5-8-19)22(27)26(11-10-25-12-14-31-15-13-25)23-24-20-16-18(30-2)6-9-21(20)32-23;/h4-9,16H,3,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFPIRAXRERNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)

![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2448386.png)
![2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2448387.png)
![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)
